molecular formula C7H8N4 B2746083 ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine CAS No. 1512089-51-8

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine

Cat. No.: B2746083
CAS No.: 1512089-51-8
M. Wt: 148.169
InChI Key: MWWGEGUHONFWAC-UHFFFAOYSA-N
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Description

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of nitrogen atoms in the ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Additionally, 2-aminopyridines and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .

Industrial Production Methods

Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and environmentally friendly oxidizers makes these methods suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizers like NaOCl and MnO2, reducing agents like NaBH4, and bases for nucleophilic substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxidized derivatives, while substitution reactions can result in substituted triazolo[1,5-a]pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 . These interactions result in the modulation of various biological processes, including immune responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

([1,2,4]Triazolo[1,5-A]pyridin-5-ylmethyl)amine is unique due to its specific ring structure and the presence of a methylamine group, which contributes to its distinct chemical properties and biological activities. Its ability to act as an inverse agonist and inhibitor of specific enzymes makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-2-1-3-7-9-5-10-11(6)7/h1-3,5H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWGEGUHONFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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